molecular formula C10H10O3 B158591 (+)-Mellein CAS No. 62623-84-1

(+)-Mellein

Cat. No. B158591
CAS RN: 62623-84-1
M. Wt: 178.18 g/mol
InChI Key: KWILGNNWGSNMPA-LURJTMIESA-N
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Description

This would include a detailed overview of “(+)-Mellein”, its discovery, and its known uses.





  • Synthesis Analysis

    This would involve a review of the methods used to synthesize “(+)-Mellein”, including the chemical reactions involved.





  • Molecular Structure Analysis

    This would involve a detailed examination of the molecular structure of “(+)-Mellein”, possibly using techniques such as X-ray crystallography or NMR spectroscopy.





  • Chemical Reactions Analysis

    This would involve studying the chemical reactions that “(+)-Mellein” undergoes, including its reactivity and stability.





  • Physical And Chemical Properties Analysis

    This would involve studying the physical and chemical properties of “(+)-Mellein”, such as its solubility, melting point, boiling point, etc.




  • Scientific Research Applications

    Melleins: Natural Compounds with Diverse Roles

    Melleins, including (+)-Mellein, are 3,4-dihydroisocoumarins primarily produced by fungi, but also found in plants, insects, and bacteria. These compounds are significant in various biochemical and ecological processes. The isolation, chemical, and biological characterization of melleins, such as (+)-Mellein, have been extensively studied, revealing their important roles in the life cycles of their producers and in nature. The pathways and enzymes involved in their biosynthesis are also areas of active research (Reveglia, Masi, & Evidente, 2020).

    Synthesis of Mellein by Polyketide Synthase

    The synthesis of mellein, including variants like (R)-mellein, by partially reducing iterative polyketide synthase (PR-PKS) has been an area of interest. The unique keto reduction pattern of the mellein synthase in the synthesis of pentaketide and its mechanistic aspects provide insights into the biosynthesis of dihydroisocoumarins (Sun, Ho, Ding, Soehano, Liu, & Liang, 2012).

    Biotransformation by Marine Bacteria

    The biotransformation of (-)-mellein by marine bacteria has been explored. A study involving the culture of (-)-mellein with a marine isolate of bacterium Stappia sp. led to the isolation of its oxidized metabolite, (3R,4S)-4-hydroxymellein. This highlights the potential of marine microorganisms in modifying and potentially enhancing the properties of mellein (Feng, Nenkep, Yun, Zhang, Choi, Kang, & Son, 2010).

    Synthetic Approaches and Biological Activities

    Considerable efforts have been directed at studying mellein and its derivatives due to their wide range of biological activities, including antibacterial, antifungal, and antitumor effects. Synthetic approaches to these biologically active natural products have been reviewed, focusing on their potential applications and the opportunities for future research (Mdachi, 2016).

    Role in Pathogen-Plant Interactions

    A study on Parastagonospora nodorum, a wheat pathogen, identified a polyketide synthase responsible for producing (R)-mellein. This discovery not only sheds light on the role of mellein in plant-pathogen interactions but also provides insights into the biochemistry of fungal pathogens affecting agricultural crops (Chooi, Krill, Barrow, Chen, Trengove, Oliver, & Solomon, 2014).

    Safety And Hazards

    This would involve a review of the safety precautions that need to be taken when handling “(+)-Mellein”, and the hazards associated with its use.




  • Future Directions

    This would involve a discussion of the potential future applications of “(+)-Mellein” and areas of future research.




    properties

    IUPAC Name

    (3S)-8-hydroxy-3-methyl-3,4-dihydroisochromen-1-one
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C10H10O3/c1-6-5-7-3-2-4-8(11)9(7)10(12)13-6/h2-4,6,11H,5H2,1H3/t6-/m0/s1
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    KWILGNNWGSNMPA-LURJTMIESA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CC1CC2=C(C(=CC=C2)O)C(=O)O1
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Isomeric SMILES

    C[C@H]1CC2=C(C(=CC=C2)O)C(=O)O1
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C10H10O3
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    DSSTOX Substance ID

    DTXSID10448358
    Record name 1H-2-Benzopyran-1-one, 3,4-dihydro-8-hydroxy-3-methyl-, (S)-
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID10448358
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Molecular Weight

    178.18 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Product Name

    (+)-Mellein

    CAS RN

    62623-84-1
    Record name 1H-2-Benzopyran-1-one, 3,4-dihydro-8-hydroxy-3-methyl-, (S)-
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID10448358
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

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    Citations

    For This Compound
    5,560
    Citations
    …, A Meilland, K Meisenheimer, J Meisner, M Mellein… - The Messenger, 2014 - pure.uva.nl
    6 The Messenger 157–September 2014 the first time, to investigate the potential planet-forming regions around young stars in nearby star-forming regions. The large-scale …
    Number of citations: 136 pure.uva.nl
    MS Islam, K Ishigami, H Watanabe - Tetrahedron, 2007 - Elsevier
    … of 6+12 for the synthesis of mellein and ramulosin (Scheme 4… 13 and the synthesis of (−)-mellein (1) was also succeeded by … excess amount of Martin sulfurane, mellein (1) was obtained …
    Number of citations: 68 www.sciencedirect.com
    JH Moore, ND Davis, UL Diener - Applied microbiology, 1972 - Am Soc Microbiol
    Mellein and 4-hydroxymellein are isocoumarin compounds produced by Aspergillus ochraceus Wilhelm. They are structurally similar to the dihydroisocoumarin moiety of ochratoxin A, a …
    Number of citations: 46 journals.asm.org
    SNVK Aki, BR Mellein, EM Saurer… - The Journal of Physical …, 2004 - ACS Publications
    Previously we have shown that supercritical carbon dioxide can be used to extract organics from ionic liquids (ILs). Subsequently, ionic liquids/carbon dioxide biphasic solutions have …
    Number of citations: 978 pubs.acs.org
    …, M Doherty, E Ehrsam, X Gitton, G Krammer, B Mellein… - The Lancet, 2004 - thelancet.com
    Background Cyclo-oxygenase 2 (COX2)-selective inhibitors should reduce ulcer complications compared with non-selective non-steroidal anti-inflammatory drugs, but evidence is …
    Number of citations: 866 www.thelancet.com
    BR Mellein, AM Scurto, MB Shiflett - Current Opinion in Green and …, 2021 - Elsevier
    This update to the previous perspective summarizes recent work in the area of gas solubilities in ionic liquids over the last four years (2017–2020). As research into applications of ionic …
    Number of citations: 31 www.sciencedirect.com
    …, M Doherty, E Ehrsam, X Gitton, G Krammer, B Mellein… - The Lancet, 2004 - thelancet.com
    Background The potential for cyclo-oxygenase 2 (COX2)-selective inhibitors to increase the risk for myocardial infarction is controversial. The Therapeutic Arthritis Research and …
    Number of citations: 652 www.thelancet.com
    …, M Lippa, Y Magnard, L Mehrgan, M Mellein… - Astronomy & …, 2017 - aanda.org
    GRAVITY is a new instrument to coherently combine the light of the European Southern Observatory Very Large Telescope Interferometer to form a telescope with an equivalent 130 m …
    Number of citations: 462 www.aanda.org
    J Sundaram, BR Mellein, S Mitragotri - Biophysical journal, 2003 - cell.com
    Application of ultrasound transiently permeabilizes cell membranes and offers a nonchemical, nonviral, and noninvasive method for cellular drug delivery. Although the ability of …
    Number of citations: 356 www.cell.com
    BR Mellein, SNVK Aki, RL Ladewski… - The Journal of …, 2007 - ACS Publications
    Room-temperature ionic liquids (ILs) have potential for many different applications, including catalysis and synthesis. Organics are often present during IL applications; therefore, a more …
    Number of citations: 174 pubs.acs.org

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